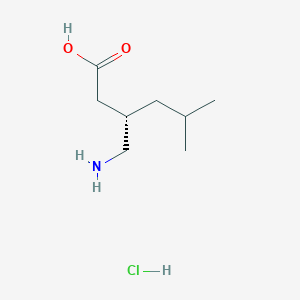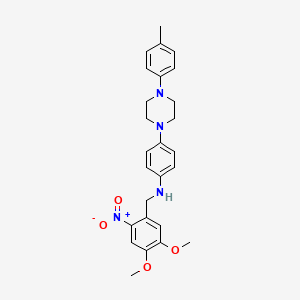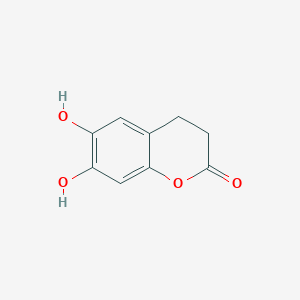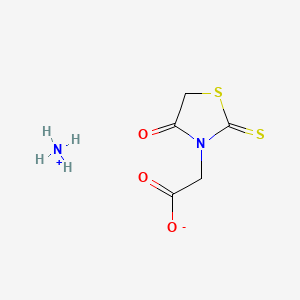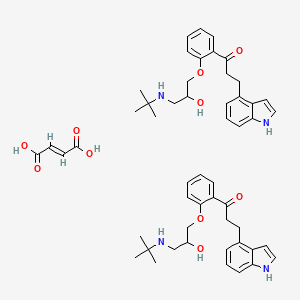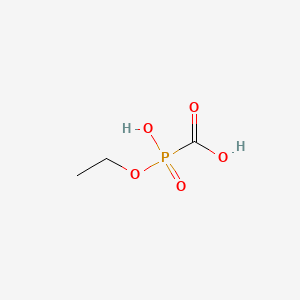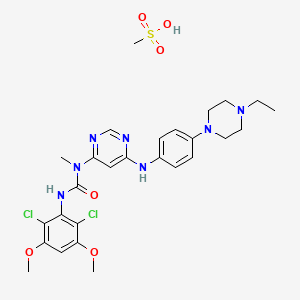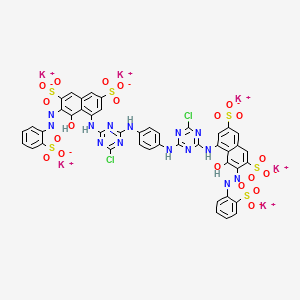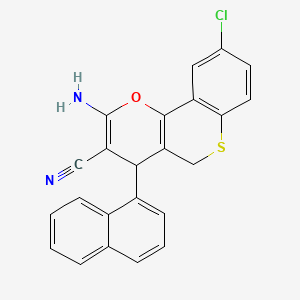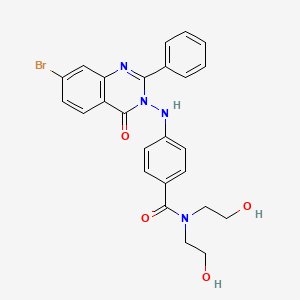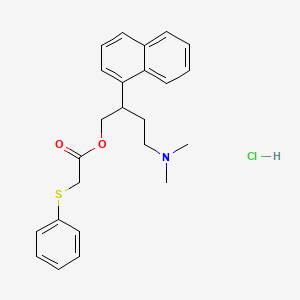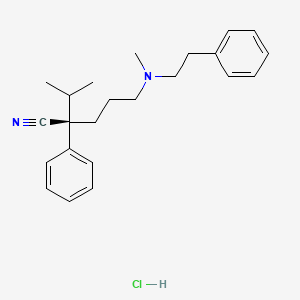
Emopamil hydrochloride, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emopamil hydrochloride, ®- is a calcium channel blocker and a high-affinity ligand of human sterol isomerase. It is a phenylalkylamine and inhibitor of 5-hydroxytryptamine 5-HT2 receptors. The compound includes a chiral quaternary carbon center, and research has indicated that its optical isomers have different biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Emopamil hydrochloride, ®- involves the formation of an organic amino compound, nitrile compound, and a member of two benzene rings. The synthetic route typically includes the reaction of 2-isopropyl-5-(methyl-(2-phenylethyl)amino)-2-phenylpentanenitrile with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for Emopamil hydrochloride, ®- are not extensively documented in the public domain. the process generally involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with additional steps for purification and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Emopamil hydrochloride, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Emopamil hydrochloride, ®- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying calcium channel blockers and their interactions with various receptors.
Mechanism of Action
Emopamil hydrochloride, ®- exerts its effects by inhibiting calcium channel responses at an extracellular site of the nerve cell. This interaction site suggests greater neuroprotective efficacy compared to other phenylalkylamines that act at intracellular sites. The compound also inhibits 5-hydroxytryptamine 5-HT2 receptors, contributing to its pharmacological effects .
Comparison with Similar Compounds
Properties
CAS No. |
101238-56-6 |
|---|---|
Molecular Formula |
C23H31ClN2 |
Molecular Weight |
371.0 g/mol |
IUPAC Name |
(2R)-5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C23H30N2.ClH/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21;/h4-9,11-14,20H,10,15-18H2,1-3H3;1H/t23-;/m1./s1 |
InChI Key |
OBAQQQOVZUCKMH-GNAFDRTKSA-N |
Isomeric SMILES |
CC(C)[C@@](CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


